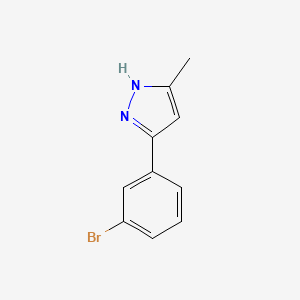
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Bromophenyl)-5-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazole cores have been synthesized and characterized, providing insights into their structural and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For example, the synthesis of a novel pyrazole derivative was achieved by a condensation/cyclization reaction of a chalcone derivative with a hydrazine in the presence of hydrochloric acid under reflux conditions . Similarly, other pyrazole compounds were synthesized and characterized by various techniques such as NMR, mass spectra, FT-IR, and UV-visible spectroscopy, confirming the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives have been extensively studied using X-ray diffraction, revealing details such as dihedral angles between rings and the conformation of the pyrazole ring. For instance, the crystal structure of a related compound showed a twisted conformation between the pyrazole and thiophene rings . Additionally, the supramolecular architecture of these compounds is often stabilized by hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl rings and the nature of the pyrazole core. The presence of halogen atoms, such as bromine, can affect the electronic properties of the molecule and its participation in various chemical reactions. For example, the presence of a bromophenyl group in the structure can facilitate interactions with other molecules, as seen in molecular docking studies where such compounds exhibited potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including their spectroscopic characteristics and thermal stability, have been investigated. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the bonding features and vibrational frequencies of the molecules . The electronic absorption spectra and photophysical properties, such as solvatochromism and quantum yield, have also been studied, indicating the influence of solvent polarity on the behavior of these compounds . Additionally, thermal analyses have shown that some pyrazole derivatives are thermally stable up to certain temperatures .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a pyrazole backbone have been widely investigated for their diverse biological and clinical applications .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

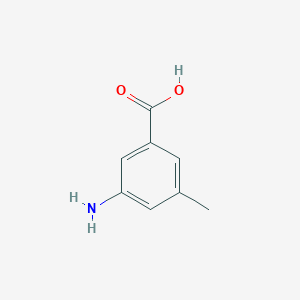
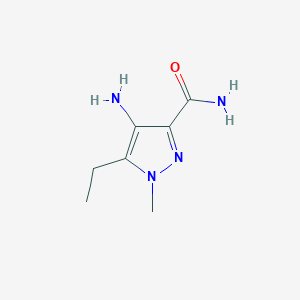

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
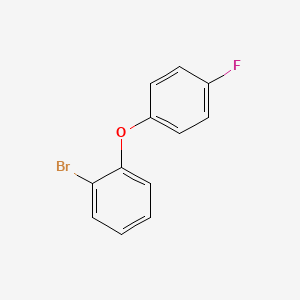

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

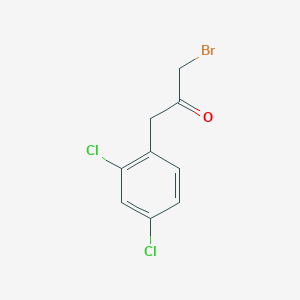

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)